molecular formula C16H14N2O3 B2999237 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-3-yl)acetamide CAS No. 1203403-88-6

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-3-yl)acetamide

Cat. No.: B2999237
CAS No.: 1203403-88-6
M. Wt: 282.299
InChI Key: AQYDKBCSHGOZBJ-UHFFFAOYSA-N
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Description

2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-3-yl)acetamide is a synthetic chemical compound designed for research applications. It features a 1H-inden core structure, a pharmacophore observed in various bioactive molecules. This core structure is found in compounds with diverse biological activities, including protease inhibition and smooth muscle relaxant properties . The molecule is further functionalized with a pyridinyl acetamide moiety, a grouping present in compounds investigated as inhibitors for targets like histone acetyltransferases (p300/CBP) in oncology research and viral replication in virology studies . As such, this compound represents a valuable chemical tool for researchers exploring new therapeutic avenues in areas such as cancer, virology, and enzymology. The product is supplied for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle the material with appropriate safety precautions.

Properties

IUPAC Name

2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15-6-4-11-3-5-13(8-14(11)15)21-10-16(20)18-12-2-1-7-17-9-12/h1-3,5,7-9H,4,6,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYDKBCSHGOZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Aromatic Systems

Compound Name Key Structural Features Molecular Weight Biological Activity/Notes Reference
Target Compound : 2-((3-Oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-3-yl)acetamide Indenone-oxy + pyridin-3-yl ~297.3 (estimated) Hypothesized to interact with proteases or inflammatory pathways (e.g., NOD1/NOD2) due to pyridine and indenone motifs.
N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide Thiazole ring replaces pyridine Not reported Thiazole may enhance hydrogen bonding or metal coordination, altering target specificity compared to pyridine.
N-(2,3-Dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide Hydroxyphenyl instead of indenone-oxy + pyridine 267.32 The phenolic -OH enables hydrogen bonding, potentially improving solubility but reducing hydrophobicity.
5RGZ (2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide) Cyano-phenyl + pyridin-3-yl ~237.3 SARS-CoV-2 main protease inhibitor (binding affinity < -22 kcal/mol); pyridine interacts with HIS163, cyanophenyl enhances π-stacking.
A. Pyridine Positional Isomers
  • Pyridin-3-yl (target compound) vs. pyridin-4-yl (e.g., compound 37 in ):
    • Pyridin-3-yl facilitates interactions with HIS163 in SARS-CoV-2 protease, as seen in 5RGZ .
    • Pyridin-4-yl derivatives (e.g., compound 37) may engage different residues, altering target selectivity .
B. Electron-Withdrawing vs. Electron-Donating Groups
  • 3-Cyanophenyl (5RGZ) enhances binding affinity via π-π stacking and dipole interactions .
  • Hydroxyphenyl () improves solubility but may reduce membrane permeability .
  • Fluoro/amino/methyl on indole (): Modulates pIC50 values (5.4–5.8), suggesting electronic effects on target engagement .
C. Linker Flexibility
  • Direct bond (e.g., 5RGZ) allows greater conformational flexibility, which may improve or hinder binding depending on the target .

Q & A

Basic Research Questions

What are the common synthetic routes for 2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(pyridin-3-yl)acetamide?

The synthesis typically involves multi-step reactions:

  • Substitution : A halogenated aromatic precursor reacts with a hydroxyl-containing intermediate under alkaline conditions to form an ether linkage. For example, 3-chloro-4-fluoronitrobenzene can undergo substitution with pyridinemethanol derivatives .
  • Reduction : Nitro groups are reduced to amines using iron powder in acidic media .
  • Condensation : The amine intermediate reacts with activated carboxylic acids (e.g., cyanoacetic acid) using condensing agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide backbone .
    Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

How is the compound characterized post-synthesis?

Characterization involves:

  • Spectroscopy :
    • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
    • IR to identify functional groups (e.g., carbonyl at ~1650–1750 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal structure and confirms intramolecular interactions (e.g., hydrogen bonding in the pyridine ring) .
    Reference Standards : Compare data with PubChem entries for validation .

What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its acetamide and pyridine moieties. Pre-saturate solvents with nitrogen to prevent oxidation .
  • Stability :
    • pH Sensitivity : Degrades under strongly acidic/basic conditions via hydrolysis of the acetamide bond.
    • Light/Temperature : Store in amber vials at –20°C to avoid photodegradation and thermal decomposition .

Advanced Research Questions

How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) for hydrogenation steps to improve reduction efficiency .
  • Flow Chemistry : Use continuous flow reactors to enhance mixing and reduce side reactions (e.g., dimerization) .
  • Purification : Employ gradient elution in preparative HPLC or crystallization in mixed solvents (e.g., ethanol/water) to isolate high-purity product .
    Data Analysis : Compare yields via ANOVA to identify statistically significant improvements.

How do structural modifications influence biological activity?

  • Substituent Effects :
    • Pyridine Ring : Introducing electron-withdrawing groups (e.g., -CN) enhances electrophilicity, potentially increasing target binding .
    • Indenone Moiety : Methyl or halogen substitutions at the 5-position alter steric hindrance, affecting receptor affinity .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases .
    Validation : Cross-check computational predictions with in vitro assays (e.g., IC₅₀ measurements).

How to resolve contradictions in reported bioactivity data?

  • Purity Assessment : Confirm compound purity (>95%) via HPLC and elemental analysis. Impurities like unreacted intermediates may skew bioassay results .
  • Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, adjusting for covariates (e.g., dosage, exposure time) .

What computational strategies predict metabolic pathways and toxicity?

  • ADMET Prediction : Tools like SwissADME estimate parameters like LogP (lipophilicity) and CYP450 inhibition, guiding toxicity profiling .
  • Metabolite Identification : Simulate phase I/II metabolism using Schrödinger’s BioLuminate to identify potential reactive intermediates (e.g., epoxides) .
    Experimental Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes).

How to design experiments for mechanistic studies of its biological activity?

  • Target Identification :
    • Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates.
    • Kinase Profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify targets .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK) .
    Controls : Include inactive analogs (e.g., methylated pyridine) to confirm specificity.

Methodological Notes

  • Data Reproducibility : Document reaction parameters (e.g., stirring speed, inert gas flow rate) meticulously .
  • Contradictory Results : Replicate studies using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .
  • Safety : Follow GHS guidelines for handling acute toxicity risks (e.g., PPE for skin/eye protection) .

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